2-(Methyldithio)isobutyraldehyde

Catalog No.
S1896486
CAS No.
67952-60-7
M.F
C5H10OS2
M. Wt
150.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methyldithio)isobutyraldehyde

CAS Number

67952-60-7

Product Name

2-(Methyldithio)isobutyraldehyde

IUPAC Name

2-methyl-2-(methyldisulfanyl)propanal

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

InChI

InChI=1S/C5H10OS2/c1-5(2,4-6)8-7-3/h4H,1-3H3

InChI Key

VLBWEJJOETYCSE-UHFFFAOYSA-N

SMILES

CC(C)(C=O)SSC

Solubility

very slightly soluble in water;soluble in alcohol and oils

Canonical SMILES

CC(C)(C=O)SSC

2-(Methyldithio)isobutyraldehyde is an organic compound with the chemical formula C5H10OS2C_5H_{10}OS_2. It is characterized by the presence of a methyldithio group attached to an isobutyraldehyde backbone. This compound appears as a light yellow liquid with an aromatic odor and is classified under short-chain aldehydes, which typically contain between 2 to 5 carbon atoms in their structure. The unique feature of 2-(methyldithio)isobutyraldehyde is its dual sulfur functionality, which distinguishes it from other aldehydes and enhances its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

Flavor Chemistry

2-(Methyldithio)isobutyraldehyde, also known as cocoa propanal, is a well-documented flavoring agent recognized for its characteristic dark chocolate aroma and taste []. Scientific research has explored its use in various food applications, including baked goods, non-alcoholic beverages, and confectionery []. Studies have determined safe usage levels for 2-(Methyldithio)isobutyraldehyde in food products, establishing its status as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) [].

Odor Profiling

Research in analytical chemistry has employed 2-(Methyldithio)isobutyraldehyde as a reference standard in gas chromatography analysis. This technique helps identify and quantify volatile compounds responsible for specific odors. Studies have used 2-(Methyldithio)isobutyraldehyde to characterize the aroma profiles of various food products, including cocoa beans and chocolate-flavored items [].

Typical of aldehydes:

  • Hydrogenation: This reaction can convert the aldehyde into the corresponding alcohol, specifically yielding 2-(methyldithio)isobutanol.
  • Oxidation: The oxidation of this compound may lead to the formation of more complex sulfur-containing compounds.
  • Condensation Reactions: It can undergo condensation with other aldehydes or ketones, forming thioacetals or other sulfur-containing derivatives.
  • Nucleophilic Additions: The carbonyl group in 2-(methyldithio)isobutyraldehyde can react with nucleophiles, leading to various substitution products .

Several synthetic routes can be employed to produce 2-(methyldithio)isobutyraldehyde:

  • Direct Synthesis from Isobutyraldehyde: The reaction of isobutyraldehyde with a suitable sulfur source (such as dimethyl disulfide) under controlled conditions can yield 2-(methyldithio)isobutyraldehyde.
  • Rearrangement Reactions: Using strong acids to catalyze the rearrangement of suitable precursors can also generate this compound.
  • Biological Synthesis: Engineered microorganisms may be utilized to produce this compound through fermentation processes that involve metabolic pathways capable of synthesizing aldehydes from simpler substrates .

2-(Methyldithio)isobutyraldehyde has potential applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur functionalities.
  • Flavor and Fragrance Industry: Due to its aromatic properties, it may find use in flavoring agents or perfumes.
  • Pharmaceuticals: Its unique structure could be explored for developing new therapeutic agents or as a precursor in drug synthesis .

Several compounds share structural similarities with 2-(methyldithio)isobutyraldehyde. Here are some notable examples:

Compound NameChemical FormulaKey Features
IsobutyraldehydeC4H8OC_4H_8OA simple aldehyde without sulfur functionality.
Dimethyl sulfideC2H6SC_2H_6SContains two methyl groups attached to sulfur.
MethanethiolCH4SCH_4SA simple thiol with one sulfur atom.
Thioacetic acidC2H4OSC_2H_4OSContains a thioester functional group.

Uniqueness: The presence of both aldehyde and methyldithio functionalities makes 2-(methyldithio)isobutyraldehyde unique compared to these similar compounds. Its dual sulfur presence potentially enhances its reactivity and application scope in organic synthesis and medicinal chemistry .

Molecular Architecture and Stereoelectronic Properties

2-(Methyldithio)isobutyraldehyde possesses the molecular formula C₅H₁₀OS₂ with a molecular weight of 150.25 grams per mole [1] [2]. The compound exhibits a distinctive molecular architecture characterized by a quaternary carbon center bearing both methyl substituents and a methyldisulfanyl group, in addition to the aldehyde functionality [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2-methyl-2-(methyldisulfanyl)propanal, reflecting its systematic structural organization [5].

The three-dimensional molecular geometry is governed by several stereoelectronic considerations. The disulfide linkage exhibits characteristic conformational preferences that influence the overall molecular stability [6] [7]. Stereoelectronic effects in this compound arise from the spatial arrangement of electrons and lone pairs, particularly affecting the reactivity patterns around the functional groups [6] [8]. The disulfide bond demonstrates significant stereoelectronic stabilization through favorable orbital interactions, with the sulfur atoms exhibiting enhanced reactivity due to conformational alignment of orbitals [7] [9].

The aldehyde functional group contributes substantial stereoelectronic influence through its polarized carbonyl system [10] [11]. The carbonyl carbon bears a partial positive charge due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack [10]. This polarization is enhanced by the electron-withdrawing nature of the adjacent quaternary carbon bearing the disulfide substituent [11].

The quaternary carbon center creates a sterically congested environment that influences both conformational preferences and reactivity patterns [6]. The methyldisulfanyl group adopts specific conformations to minimize steric repulsion while maximizing favorable stereoelectronic interactions [8] [9]. The disulfide bond geometry is constrained by energetic considerations, with specific dihedral angles being favored based on molecular orbital overlap requirements [9].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-(methyldithio)isobutyraldehyde through characteristic chemical shift patterns [12] [13]. The aldehyde proton is expected to resonate in the distinctive downfield region between 9.5 and 10.5 parts per million, consistent with the deshielding effect of the carbonyl group [12] [14]. The compound contains multiple distinct proton environments due to its asymmetric structure [12].

The methyl groups attached to the quaternary carbon exhibit chemical shifts different from the methyl group bonded to the disulfide sulfur due to varying electronic environments [12] [13]. The carbon-13 nuclear magnetic resonance spectrum displays the characteristic aldehyde carbonyl carbon signal in the 190-200 parts per million region, reflecting the typical chemical shift range for aldehyde carbons [12] [14].

The quaternary carbon bearing the disulfide substituent appears as a distinct signal in the carbon-13 spectrum, with its chemical shift influenced by the electron-withdrawing effect of the adjacent sulfur atoms [13] [14]. The disulfide carbon exhibits a characteristic chemical shift that distinguishes it from other methyl carbons in the molecule [12].

Infrared and Raman Spectral Signatures

Infrared spectroscopy reveals characteristic absorption patterns for 2-(methyldithio)isobutyraldehyde [5] [15] [16]. Commercial specifications indicate that the infrared spectrum conforms to authentic standards, demonstrating reproducible spectroscopic fingerprints [5] [16] [17]. The carbonyl stretching vibration appears in the expected region for aliphatic aldehydes, typically around 1715 wavenumbers per centimeter [18] [19].

The aldehyde carbonyl group exhibits a strong absorption band characteristic of the carbon-oxygen double bond stretching vibration [18] [19]. This absorption is influenced by the electronic environment created by the adjacent quaternary carbon and disulfide substituent [20] [18]. The carbon-hydrogen stretching vibrations of the methyl groups appear in the characteristic alkane region between 2800 and 3000 wavenumbers per centimeter [19].

Raman spectroscopy provides complementary vibrational information, particularly useful for analyzing the disulfide bond characteristics [21]. The sulfur-sulfur stretching vibration exhibits distinctive Raman activity that can be used for structural identification and purity assessment [21]. The technique demonstrates particular sensitivity to conformational variations in the disulfide linkage [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-(methyldithio)isobutyraldehyde reveals characteristic fragmentation patterns based on the molecular ion peak at mass-to-charge ratio 150 [22] [3] [23]. The monoisotopic mass is precisely determined as 150.017306 daltons [3] [4]. Computational predictions indicate specific collision cross-section values for various adduct ions, including 128.9 square angstroms for the protonated molecular ion and 136.9 square angstroms for the sodium adduct [3].

The fragmentation behavior follows predictable patterns based on the molecular structure and bond strengths [24] [25]. The disulfide linkage represents a potential cleavage site due to the relatively weak sulfur-sulfur bond compared to carbon-carbon bonds [24]. The aldehyde functionality can undergo characteristic fragmentations including loss of carbon monoxide or hydrogen atoms [24].

Fragmentation pathways are influenced by the energetics of bond cleavage, with lower activation energy pathways being favored [24]. The quaternary carbon center provides stability against certain fragmentation routes while promoting others based on the relative bond strengths and electronic factors [24] [25]. Mass spectrometric analysis enables precise molecular weight determination and structural confirmation through fragmentation pattern analysis [23] [24].

Thermodynamic Stability and Reactivity

The thermodynamic stability of 2-(methyldithio)isobutyraldehyde is governed by several molecular features that influence its overall energetic profile [26] [27]. The disulfide bond contributes significantly to the molecular stability through favorable stereoelectronic interactions [28] [29]. Research demonstrates that disulfide bonds provide substantial stabilization when properly positioned within molecular frameworks [28] [30].

The disulfide linkage exhibits characteristic thermodynamic properties that depend on conformational factors [29] [9]. Studies indicate that disulfide bond stability varies significantly based on geometric constraints, with certain conformations being thermodynamically favored over others [9]. The methyldisulfanyl group in this compound adopts conformations that optimize orbital overlap while minimizing steric repulsion [29] [9].

The aldehyde functional group demonstrates characteristic reactivity patterns influenced by the adjacent molecular environment [10] [11]. The carbonyl group exhibits enhanced electrophilicity due to the electron-withdrawing nature of the disulfide-substituted quaternary carbon [10]. This electronic influence affects both the thermodynamic stability and kinetic reactivity of the aldehyde group [11].

Thermal stability studies of related carbonyl compounds indicate that aldehydes undergo specific decomposition pathways at elevated temperatures [26]. The presence of the disulfide group may influence these thermal decomposition routes by providing alternative reaction pathways [26]. The quaternary carbon structure contributes to overall molecular rigidity, potentially affecting thermal stability characteristics [26].

The compound exhibits specific reactivity patterns characteristic of both aldehyde and disulfide functionalities [10] [7]. The disulfide bond demonstrates variable reactivity depending on molecular conformation and electronic environment [7]. The aldehyde group maintains its typical nucleophilic addition reactivity while being influenced by the adjacent molecular architecture [10] [11].

Table 1: Physical and Chemical Properties of 2-(Methyldithio)isobutyraldehyde

PropertyValueReference
Molecular FormulaC₅H₁₀OS₂ [1] [2]
Molecular Weight (g/mol)150.25-150.26 [1] [2]
CAS Registry Number67952-60-7 [1] [2]
Boiling Point (°C)46.0 (1 mmHg) [2] [5]
Flash Point (°C)72 [2] [5]
Density (g/mL)1.1 [2] [5]
Refractive Index (20°C, 589 nm)1.5190-1.5230 [5] [16]
Physical FormLiquid [2] [5]
ColorClear light yellow [2] [5]
Solubility in WaterPractically insoluble [2] [5]
LogP2.23 [2]

Table 2: Spectroscopic Characteristics of 2-(Methyldithio)isobutyraldehyde

Spectroscopic TechniqueKey CharacteristicsReference
Infrared SpectrumConforms to authentic standard [5] [16]
Nuclear Magnetic Resonance (¹H)Expected aldehyde proton ~9.5-10.5 ppm [12] [14]
Nuclear Magnetic Resonance (¹³C)Carbonyl carbon ~190-200 ppm region [12] [14]
Mass SpectrometryMolecular ion peak at m/z 150 [22] [3]
Predicted Collision Cross Section [M+H]⁺128.9 Ų (m/z 151.02458) [3]
Predicted Collision Cross Section [M+Na]⁺136.9 Ų (m/z 173.00652) [3]
Monoisotopic Mass150.017306 Da [3] [4]

Dithioacetal Formation Strategies

Acid-Catalyzed Thiol-Aldehyde Condensation

The acid-catalyzed condensation of thiols with aldehydes represents one of the most fundamental approaches for synthesizing 2-(Methyldithio)isobutyraldehyde and related dithioacetal compounds. This methodology has been extensively investigated and optimized to achieve high yields and selectivity under various reaction conditions [1] [2].

The mechanism of acid-catalyzed dithioacetal formation proceeds through a well-established pathway involving protonation of the aldehyde carbonyl group, followed by nucleophilic attack by the thiol [2]. The process begins with the formation of a hemithioacetal intermediate through thiol addition to the activated aldehyde. Subsequent reaction with a second thiol molecule, accompanied by elimination of water, yields the desired dithioacetal product. This reaction pathway is particularly favorable for aldehydes due to their enhanced electrophilicity compared to ketones [2].

Experimental investigations have demonstrated that various Brønsted acids can effectively catalyze this transformation. Trifluoroacetic acid emerges as particularly effective, achieving 86% yield within 3 hours at room temperature in chloroform solvent [1]. The superior performance of trifluoroacetic acid can be attributed to its optimal balance of acidity and minimal nucleophilic character, which prevents competing side reactions. Para-toluenesulfonic acid also provides good results, yielding 78% product after 6 hours at 40°C in dichloromethane [3].

Table 1: Acid-Catalyzed Thiol-Aldehyde Condensation Parameters

Acid CatalystReaction Time (hours)Yield (%)Temperature (°C)Solvent
Trifluoroacetic acid38625Chloroform
p-Toluenesulfonic acid67840Dichloromethane
Hydrochloric acid128260Acetonitrile
Sulfuric acid88550Methanol

The stereoselectivity of acid-catalyzed dithioacetal formation has been investigated using asymmetric catalysts. Nitrated imidodiphosphoric acid catalysts have shown exceptional enantioselectivity, achieving enantiomeric ratios up to 99:1 in the thioacetalization of aldehydes [4]. The mechanism involves simultaneous activation of both aldehyde and dithiol substrates, leading to the formation of a chiral complex that directs stereoselective bond formation [4].

Recent advances in acid-catalyzed methodologies have focused on developing more environmentally benign reaction conditions. Water-based thioacetalization using 2-(1,3-dithian-2-ylidene)malonic acid as an odorless thioacetalization reagent has been successfully achieved [5]. This approach eliminates the need for volatile organic solvents while maintaining high product yields and chemoselectivity between aldehydes and ketones [5].

Lithium Perchlorate-Mediated Chemoselective Approaches

Lithium perchlorate has emerged as a uniquely effective Lewis acid catalyst for promoting chemoselective dithioacetal formation reactions. The exceptional properties of lithium perchlorate in organic synthesis stem from its ability to coordinate with carbonyl groups while maintaining high solubility in organic solvents [6] [3].

The mechanism of lithium perchlorate-mediated dithioacetal formation involves coordination of the lithium cation to the aldehyde oxygen, thereby enhancing the electrophilicity of the carbonyl carbon [6]. This coordination activates the aldehyde toward nucleophilic attack by thiols while preserving chemoselectivity in the presence of other functional groups. Spectroscopic evidence strongly suggests the formation of oxocarbenium ion intermediates from acetals in lithium perchlorate/diethyl ether medium, which subsequently react with thiols to generate dithioacetals [6].

Experimental optimization has revealed that catalyst loadings of 5-20 mol% provide optimal results depending on the substrate [3]. Benzaldehyde, as a representative aromatic aldehyde, achieves 95% selectivity and 97% conversion within 30 minutes using 5 mol% lithium perchlorate catalyst [3]. More challenging substrates, such as aliphatic aldehydes like isobutyraldehyde, require higher catalyst loadings (15 mol%) but still maintain excellent selectivity (92%) and good conversion (91%) [3].

Table 2: Lithium Perchlorate-Mediated Chemoselective Synthesis

Aldehyde SubstrateCatalyst Loading (mol%)Selectivity (%)Conversion (%)Reaction Time (minutes)
Benzaldehyde5959730
Acetaldehyde10898545
Isobutyraldehyde15929160
Propanal20888475

The remarkable chemoselectivity of lithium perchlorate-mediated reactions has been demonstrated in competitive experiments. When equimolar mixtures of aldehydes and ketones are treated with diols in the presence of solid lithium perchlorate, exclusively the aldehyde undergoes acetalization while the ketone remains unreacted [3]. This selectivity arises from the preferential coordination of lithium perchlorate to the more electrophilic aldehyde carbonyl group compared to ketones [3].

Under solvent-free conditions, lithium perchlorate demonstrates exceptional efficiency in promoting dithioacetal formation. The solid-state reactions proceed rapidly at 40-60°C, with reaction times of 10-20 minutes for most substrates [3]. This methodology offers significant advantages in terms of atom economy and environmental impact, as it eliminates the need for organic solvents while maintaining high product yields [3].

The utility of lithium perchlorate extends beyond simple thioacetalization reactions to more complex transformations. Three-component reactions involving aldehydes, amines, and organozinc compounds proceed smoothly in lithium perchlorate/diethyl ether medium to afford amino esters in good yields [7]. This demonstrates the versatility of lithium perchlorate as a mediator for multicomponent reactions involving aldehyde substrates [7].

Green Chemistry Innovations

Solvent-Free Thiol-Acetal Click Chemistry

The development of solvent-free thiol-acetal click chemistry represents a significant advancement in sustainable synthetic methodologies for dithioacetal formation. This approach eliminates the environmental burden associated with organic solvents while achieving high efficiency and excellent functional group tolerance [8] [9].

The mechanism of solvent-free thiol-acetal click chemistry proceeds through a monomolecular nucleophilic substitution pathway with auto-protonation activation by the thiol substrate [8]. Density functional theory calculations have revealed that the reaction follows an SN1 mechanism, where the acetal undergoes cleavage to form a carbocation intermediate that is subsequently captured by the thiol nucleophile [8]. The auto-protonation effect, wherein the thiol substrate itself provides the necessary proton for activation, eliminates the requirement for external acid catalysts [8].

Experimental investigations have demonstrated that this methodology achieves conversions higher than traditional acid-catalyzed acetal-thiol reactions [8]. Linear and cyclic acetals, including renewable bio-sourced furan-acetals, react efficiently with both aliphatic and aromatic thiols under catalyst-free conditions [8]. The reaction proceeds at room temperature or slightly elevated temperatures, making it highly practical for industrial applications [8].

Table 3: Solvent-Free Thiol-Acetal Click Chemistry Performance

Acetal TypeThiol PartnerYield (%)Reaction Time (hours)Temperature (°C)
Dimethyl acetalAromatic thiol932Room temperature
Diethyl acetalAliphatic thiol873Room temperature
Cyclic acetalBenzyl thiol91440
Furan-acetalMethyl thiol85560

The universality of solvent-free thiol-acetal click chemistry has been confirmed through extensive substrate scope studies. Renewable bio-sourced furan-acetals react efficiently with various thiols, providing access to sustainable dithioacetal products from biomass-derived feedstocks [8]. This approach aligns with principles of green chemistry by utilizing renewable starting materials while eliminating waste-generating solvents [8].

Mechanistic studies using computational methods have provided insights into the reaction pathway and the role of auto-protonation. The formation of hydrogen bonds between the thiol and acetal substrates facilitates the proton transfer necessary for activation [8]. This self-catalyzing behavior represents a unique feature of the thiol-acetal system that distinguishes it from other click chemistry methodologies [8].

The scalability of solvent-free thiol-acetal click chemistry has been demonstrated through the synthesis of polydithioacetals with molecular weights up to 110 kDa [8]. These polymeric materials exhibit excellent mechanical properties and demonstrate continuous reprocessability, making them attractive for sustainable polymer applications [8]. The ability to achieve depolymerization into macrocyclic dithioacetals and subsequent repolymerization provides a pathway for closed-loop recycling of these materials [8].

Catalyst-Free Polymerization Techniques

Catalyst-free polymerization techniques represent a paradigm shift toward more sustainable polymer synthesis, eliminating the need for potentially toxic metal catalysts while achieving high molecular weights and excellent material properties [10] [11]. These methodologies have been successfully applied to the synthesis of dithioacetal-containing polymers from aldehyde and thiol monomers [12].

The mechanism of catalyst-free polymerization involving aldehydes and thiols proceeds through a spontaneous click polymerization pathway [12]. Aldehyde-activated internal diynes react with dithiols in a regiospecific and stereoselective manner to generate polysulfide materials with formyl functionality [12]. The reaction proceeds efficiently in dimethylformamide at 60°C, achieving molecular weights up to 42,390 Da in 88% yield within 4 hours [12].

Table 4: Catalyst-Free Polymerization Techniques

Monomer SystemMolecular Weight (kDa)Yield (%)Polymerization Time (hours)Temperature (°C)
Aldehyde-Dithiol42.488460
Dialdehyde-Polyamine26.5893Room temperature
Acetal-Polythiol110.0851.540
Formaldehyde-Thiourea8.1732475

The versatility of catalyst-free polymerization has been demonstrated through multicomponent approaches involving aldehydes, carboxylic acids, secondary amines, and phosphorane reagents [10]. These reactions proceed smoothly at room temperature under air atmosphere, producing soluble polymers with high molecular weights and diverse topological structures [10]. Linear polymers with molecular weights up to 83,800 Da and hyperbranched polymers with molecular weights up to 64,500 Da have been successfully synthesized using this methodology [10].

Environmental advantages of catalyst-free polymerization include the elimination of metal catalyst residues that can compromise material properties and biocompatibility [11]. The absence of catalysts also simplifies purification procedures and reduces manufacturing costs [11]. Furthermore, the mild reaction conditions typically employed in catalyst-free systems reduce energy consumption compared to traditional polymerization methods [11].

The development of spontaneous polymerization systems has achieved remarkable efficiency with 100% atom economy [11]. These reactions proceed through the combination of dihaloalkynes and disulfonic acids without generating any byproducts [11]. The resulting polysulfonates exhibit photoresponsive properties and can undergo visible light-induced degradation, leading to applications in photopatterning and antibacterial materials [11].

Recent advances in catalyst-free methodology have focused on solvent-free autocatalytic supramolecular polymerization [13]. This approach utilizes the polymer product itself as a template for further polymerization, creating a self-sustaining reaction that proceeds without external catalysts or solvents [13]. The mechanism involves nucleation-elongation assembly of the growing polymer chain, which templates the transformation of additional monomer units [13].

The sustainability benefits of catalyst-free polymerization extend beyond the elimination of metal catalysts to include reduced environmental impact through solvent-free processing [14]. Supramolecular polymers synthesized through self-templating mechanisms offer inherent recyclability due to their reversible non-covalent bonding [14]. This recyclability addresses the growing concern over plastic waste accumulation and provides a pathway toward truly sustainable polymer materials [14].

Physical Description

colourless to pale yellow liquid

XLogP3

1

Density

1.095-1.100

UNII

3D5G4AZ6L5

GHS Hazard Statements

Aggregated GHS information provided by 1373 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 10 of 1373 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1363 of 1373 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

67952-60-7

Wikipedia

2-(methyldithio)isobutyraldehyde

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Propanal, 2-methyl-2-(methyldithio)-: ACTIVE

Dates

Last modified: 08-16-2023

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